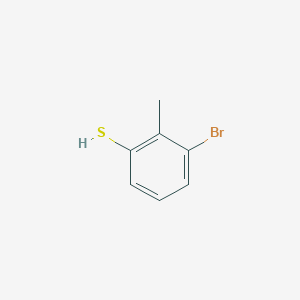

3-Bromo-2-methylthiophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrS/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOFHMZWMVHVIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-(methylthio)phenol: Synthesis, Reactivity, and Applications

Introduction

3-Bromo-2-(methylthio)phenol is a trifunctional aromatic compound of significant interest to researchers and process chemists in the pharmaceutical and specialty chemical industries. Its unique substitution pattern, featuring a hydroxyl group, a bromine atom, and a methylthio ether on a benzene ring, offers a versatile platform for the synthesis of more complex molecular architectures. The strategic placement of these functional groups allows for selective, sequential reactions, making it a valuable building block for creating novel therapeutic agents and functional materials.

This technical guide provides a comprehensive overview of the chemical properties of 3-Bromo-2-(methylthio)phenol, including its physicochemical characteristics, plausible synthetic routes, reactivity profile, and potential applications. As specific experimental data for this compound is limited in public literature, this document integrates established principles of organic chemistry with data from analogous structures to offer expert insights for research and development professionals.

Physicochemical Properties

| Property | Value | Source/Notes |

| CAS Number | 107724-66-3 | [1] |

| Molecular Formula | C₇H₇BrOS | [1] |

| Molecular Weight | 219.10 g/mol | [1] |

| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | Inferred from similar substituted phenols. |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Predicted: Soluble in organic solvents (e.g., DCM, Ether, Ethyl Acetate), sparingly soluble in water. | Based on general properties of phenols and aryl halides. |

Synthesis and Manufacturing: A Plausible Approach

A direct and efficient synthesis of 3-Bromo-2-(methylthio)phenol is not extensively documented. However, a logical and plausible synthetic route involves the electrophilic bromination of the precursor, 2-(methylthio)phenol. The directing effects of the hydroxyl and methylthio groups are key to the rationale behind this proposed synthesis.

Causality Behind the Synthetic Strategy

The hydroxyl (-OH) group is a strongly activating, ortho, para-directing group in electrophilic aromatic substitution.[2][3][4] The methylthio (-SCH₃) group is also an activating, ortho, para-director. In 2-(methylthio)phenol, the positions ortho and para to the hydroxyl group are positions 3, 5, and the para position is 5. The positions ortho and para to the methylthio group are 3 and the para position is 5. Both groups, therefore, activate position 3 for electrophilic attack, making the regioselective synthesis of the 3-bromo isomer feasible.

Caption: Proposed synthesis of 3-Bromo-2-(methylthio)phenol via electrophilic bromination.

Experimental Protocol: Electrophilic Bromination

This protocol is a conceptual, self-validating system based on standard procedures for the bromination of activated phenols.[5]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1 equivalent of 2-(methylthio)phenol in a suitable anhydrous solvent such as acetonitrile or dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Dissolve 1.05 equivalents of N-Bromosuccinimide (NBS) in the same solvent and add it dropwise to the stirred solution over 30 minutes. The use of NBS provides a mild source of electrophilic bromine, which can enhance selectivity and reduce the formation of polybrominated byproducts.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining bromine. Transfer the mixture to a separatory funnel and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-Bromo-2-(methylthio)phenol.

Chemical Reactivity and Profile

The reactivity of 3-Bromo-2-(methylthio)phenol is governed by its three functional groups, allowing for a diverse range of subsequent transformations.

-

Phenolic Hydroxyl Group: The acidic proton can be deprotonated with a base to form a phenoxide, which is a potent nucleophile for O-alkylation or O-acylation reactions. The hydroxyl group also strongly influences the electronic properties of the aromatic ring.

-

Aryl Bromide: The carbon-bromine bond is a key site for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of carbon-carbon (e.g., Suzuki, Sonogashira, Heck couplings) or carbon-heteroatom bonds, providing access to a wide array of derivatives.[6] The bromine can also be converted to an organometallic species (e.g., Grignard or organolithium reagent) via metal-halogen exchange.

-

Aryl Methyl Sulfide: The thioether moiety is susceptible to oxidation, typically with reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding sulfoxide and subsequently the sulfone.[7] These oxidized derivatives have different electronic and steric properties, which can be exploited in further synthetic steps. The methylthio group is also relatively stable, making it a useful functional handle that can be carried through multiple synthetic steps.[8]

Caption: Reactivity map for 3-Bromo-2-(methylthio)phenol highlighting key transformations.

Potential Applications in Research and Drug Development

While specific applications for 3-Bromo-2-(methylthio)phenol are not widely reported, its structural motifs are present in many biologically active compounds. This suggests its potential as a valuable intermediate in medicinal chemistry.

-

Scaffold for Bioactive Molecules: Organobromine compounds are prevalent in marine natural products and often exhibit significant biological activities.[9] The bromophenol unit can serve as a scaffold for developing antimicrobial, antioxidant, and enzyme-inhibiting agents.

-

Precursor for Thiophene-Containing Drugs: Thiophene and its derivatives are considered "privileged pharmacophores" in drug discovery, appearing in numerous marketed drugs.[10] The thiophenol moiety can be a precursor for constructing more complex sulfur-containing heterocyclic systems.

-

Fragment-Based Drug Discovery: As a small, functionalized aromatic molecule, 3-Bromo-2-(methylthio)phenol is an ideal candidate for fragment-based screening approaches in the discovery of new drug leads.

Spectroscopic Analysis (Predicted)

-

¹H NMR: The spectrum would be expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. A singlet for the methylthio group (-SCH₃) would likely appear around 2.4-2.5 ppm, and a broad singlet for the hydroxyl proton (-OH) would be observed, with its chemical shift dependent on the solvent and concentration.

-

¹³C NMR: The spectrum should display seven unique carbon signals: six for the aromatic ring and one for the methyl carbon of the thioether.

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch around 3200-3600 cm⁻¹, C-H stretching of the aromatic ring and methyl group just above and below 3000 cm⁻¹, C=C stretching in the aromatic region (approx. 1450-1600 cm⁻¹), and C-Br stretching in the fingerprint region (typically below 700 cm⁻¹).

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for 3-Bromo-2-(methylthio)phenol. However, based on the functional groups present, the following hazards should be anticipated:

-

Toxicity: Thiophenols and their derivatives are often toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.

-

Irritation: Brominated phenols can be severe irritants to the skin, eyes, and respiratory system.

-

Stench: Many organosulfur compounds have a strong, unpleasant odor.

Recommended Precautions:

-

Handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of accidental exposure, seek immediate medical attention.

-

Consult the MSDS for related compounds such as bromophenols and thiophenols for more detailed safety information.[11]

Conclusion

3-Bromo-2-(methylthio)phenol represents a promising, albeit under-documented, chemical intermediate. Its trifunctional nature provides a rich platform for synthetic chemists to explore a wide range of chemical transformations. By leveraging the distinct reactivity of the hydroxyl, bromo, and methylthio groups, researchers can strategically construct complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its properties and reactivity, serving as a valuable resource for its future exploration and application.

References

-

Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

-

Conversion of Phenol to Ortho-Bromophenol and Para-Bromophenol. (2025, September 12). Filo. Retrieved February 7, 2026, from [Link]

- Synthesis method of substituted thiophenol. (n.d.). Google Patents.

-

Bromination of Phenols. (n.d.). Khan Academy. Retrieved February 7, 2026, from [Link]

- Preparation of thiophenols from phenols. (n.d.). Google Patents.

-

Bromination of Phenols. (2022, November 29). YouTube. Retrieved February 7, 2026, from [Link]

- Preparation of o-bromophenols. (n.d.). Google Patents.

-

3-bromothiophene. (n.d.). Organic Syntheses. Retrieved February 7, 2026, from [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024, January 30). MDPI. Retrieved February 7, 2026, from [Link]

-

Regioselective Synthesis of Brominated Phenols. (2019, July 3). ChemistryViews. Retrieved February 7, 2026, from [Link]

-

Bromination of Phenol (By Zeina Chamseddine). (2024, December 21). YouTube. Retrieved February 7, 2026, from [Link]

- Synthesis of bromothiophenols. (n.d.). Google Patents.

-

Direct Metal-Free Synthesis of β-Keto and Dienyl Sulfides from Bromopenta-1,4-dienes and Thiols. (2026, January 30). The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]

-

Thiophenol synthesis by C-S coupling or substitution. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

-

2-(methyl thio) phenol, 1073-29-6. (n.d.). The Good Scents Company. Retrieved February 7, 2026, from [Link]

-

Safety Data Sheet: Theobromine. (n.d.). Carl ROTH. Retrieved February 7, 2026, from [Link]

-

o-(Methylthio)phenol. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing. Retrieved February 7, 2026, from [Link]

- Process for the nuclear bromination of thiophenols. (n.d.). Google Patents.

-

Nickel-Catalyzed Cross-Coupling Reaction of Aryl Methyl Sulfides with Aryl Bromides. (2023, September 26). The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]

-

Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

-

Synthesis of 3-bromo-phenol. (n.d.). PrepChem.com. Retrieved February 7, 2026, from [Link]

-

BROMINE BROMINE - Safety Handbook. (n.d.). ICL Group. Retrieved February 7, 2026, from [Link]

-

o-BROMOPHENOL. (n.d.). Organic Syntheses. Retrieved February 7, 2026, from [Link]

-

The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

The natural production of organobromine compounds. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

-

Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. (2024, April 30). Organic Letters. Retrieved February 7, 2026, from [Link]

-

Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. (2025, January 2). Scientific Reports. Retrieved February 7, 2026, from [Link]

-

Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

-

3-Bromo-2-(methylthio)thiophene. (n.d.). ChemSrc. Retrieved February 7, 2026, from [Link]

-

Reactivity and Selectivity in the Oxidation of Aryl Methyl Sulfides and Sulfoxides by Hydrogen Peroxide Mediated by Acetonitrile. (n.d.). RSC Publishing. Retrieved February 7, 2026, from [Link]

-

Multi-functional, thiophenol-based surface chemistry for surface-enhanced Raman spectroscopy. (n.d.). Chemical Communications (RSC Publishing). Retrieved February 7, 2026, from [Link]

-

Transition Metal Catalyzed Synthesis of Aryl Sulfides. (n.d.). PMC - NIH. Retrieved February 7, 2026, from [Link]

-

Aryl Methyl Sulfides as Substrates for Rhodium-Catalyzed Alkyne Carbothiolation: Arene Functionalization with Activating Group R. (2012, January 30). American Chemical Society. Retrieved February 7, 2026, from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Conversion of Phenol to Ortho-Bromophenol and Para-Bromophenol | Filo [askfilo.com]

- 3. Khan Academy [khanacademy.org]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]

- 7. Reactivity and selectivity in the oxidation of aryl methyl sulfides and sulfoxides by hydrogen peroxide mediated by acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The natural production of organobromine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 11. icl-group-sustainability.com [icl-group-sustainability.com]

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-methylthiophenol

Abstract

This technical guide provides a comprehensive overview of plausible synthetic pathways for 3-Bromo-2-methylthiophenol, a substituted aromatic compound with potential applications in pharmaceutical and materials science research. Given the absence of a well-established, direct synthesis protocol in the current literature, this document outlines two primary retrosynthetic strategies. The core of this guide focuses on a multi-step pathway commencing with the synthesis of the key intermediate, 3-bromo-2-methylaniline, followed by its conversion to the target molecule. A second, alternative pathway is also discussed, along with an analysis of the inherent challenges related to regioselectivity. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of the proposed synthetic routes.

Introduction: The Significance of Substituted Thiophenols

Substituted thiophenols are a class of organic compounds that serve as crucial building blocks in the synthesis of a wide array of biologically active molecules and functional materials. The presence of a thiol group provides a reactive handle for various chemical transformations, while the substitution pattern on the aromatic ring dictates the molecule's steric and electronic properties, ultimately influencing its biological activity or material characteristics. 3-Bromo-2-methylthiophenol, with its unique arrangement of bromo, methyl, and thiol functional groups, represents a scaffold of interest for the development of novel therapeutic agents and specialized polymers. The strategic placement of these groups can influence molecular conformation, receptor binding affinity, and reactivity. This guide aims to provide a robust theoretical and practical framework for the synthesis of this target compound, empowering researchers to access this and structurally related molecules.

Primary Synthetic Pathway: A Strategy Centered on Diazotization

The most promising route to 3-Bromo-2-methylthiophenol involves the strategic use of a Sandmeyer-type reaction on a pre-functionalized aniline precursor. This pathway offers a logical sequence for the introduction of the required functional groups, although it presents challenges in the synthesis of the key starting material.

Overall Synthetic Strategy

The general workflow for this pathway is depicted below. It hinges on the successful synthesis of 3-bromo-2-methylaniline, which is then converted to the corresponding diazonium salt. This versatile intermediate is then transformed into the target thiophenol.

Caption: Diazotization of 3-bromo-2-methylaniline.

Experimental Protocol: Diazotization of 3-Bromo-2-methylaniline

-

Dissolve 3-bromo-2-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5°C.

-

Continue stirring for an additional 15-20 minutes after the addition is complete. The resulting solution of the diazonium salt should be used immediately in the next step.

Introduction of the Thiol Group

The conversion of the diazonium salt to a thiophenol is the final key transformation. This can be achieved through several methods. A common approach involves the use of potassium ethyl xanthate followed by hydrolysis.

Experimental Protocol: Synthesis of 3-Bromo-2-methylthiophenol

-

In a separate flask, dissolve potassium ethyl xanthate (1.2 equivalents) in water and cool to 0-5°C.

-

Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring, maintaining the temperature below 10°C.

-

Allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and hydrolyze the resulting xanthate ester by adding a strong base, such as sodium hydroxide solution, and heating under reflux for several hours.

-

After cooling, acidify the mixture with a mineral acid (e.g., HCl) to precipitate the crude thiophenol.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain 3-bromo-2-methylthiophenol.

| Reactant | Molar Eq. |

| Diazonium Salt Solution | 1.0 |

| Potassium Ethyl Xanthate | 1.2 |

| Sodium Hydroxide | For hydrolysis |

| Hydrochloric Acid | For acidification |

| Diethyl Ether | Solvent |

Table 2: Reagents for the conversion of the diazonium salt to the thiophenol.

Alternative Synthetic Pathway and its Challenges

An alternative approach would be to start from a commercially available thiophenol derivative and introduce the bromo and methyl groups. For instance, one could envision a synthesis starting from 2-methylthiophenol (o-thiocresol). [1]

Caption: Conceptual alternative pathway starting from 2-methylthiophenol.

However, this pathway is fraught with significant regioselectivity challenges. The thiol (or methylthio) group and the methyl group are both ortho-, para-directing in electrophilic aromatic substitution reactions. [2][3]Therefore, direct bromination of 2-methylthiophenol or its derivatives would likely yield the 4-bromo and/or 6-bromo isomers as the major products, not the desired 3-bromo isomer. Overcoming this inherent regiochemical preference would require complex and potentially low-yielding strategies, such as the use of blocking groups or directed ortho-metalation, making this pathway less practical than the diazotization route.

Conclusion and Future Outlook

The synthesis of 3-Bromo-2-methylthiophenol is a challenging yet achievable goal for the experienced synthetic chemist. The most viable pathway presented in this guide relies on the preparation of 3-bromo-2-methylaniline as a key intermediate, followed by its diazotization and subsequent conversion to the target thiophenol. While the synthesis of the aniline precursor itself requires a dedicated multi-step approach, the subsequent transformations are based on well-established and reliable organic reactions.

Future research in this area could focus on optimizing the synthesis of 1-bromo-2-methyl-3-nitrobenzene to improve the overall efficiency of the primary pathway. Additionally, the development of novel catalytic methods for the regioselective C-H functionalization of simpler precursors could provide more direct and atom-economical routes to this and other complex substituted thiophenols. The methodologies and insights provided in this guide offer a solid foundation for researchers to embark on the synthesis of 3-Bromo-2-methylthiophenol and to explore its potential in various scientific domains.

References

-

PrepChem. (n.d.). Synthesis of 2-chloronitrobenzene. Retrieved from [Link]

-

American Journal of Organic Chemistry. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Retrieved from [Link]

- Google Patents. (n.d.). US2791612A - Isolation process for 2-aminothiophenol.

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 2-bromotoluene. Retrieved from [Link]

- Google Patents. (n.d.). CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol.

- Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.

-

Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Retrieved from [Link]

- Google Patents. (n.d.). CN104557557A - Method for preparing nitroanisole from m-nitrochlorobenzene oil.

-

YouTube. (2023). Convert the following: 3-Methylaniline to 3-nitrotoluene. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (n.d.). Studies on the Synthesis of 2-Aminothiophenol. Retrieved from [Link]

-

Molecules. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]

-

University of Calcutta. (n.d.). Organic Chemistry-4. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 2-aminothiophenol hydrochloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Canadian Journal of Chemistry. (1983). ipso Halogenation. 11. Bromination of phenols, isomerization and disproportionation of bromophenols, and dienone-phenol rearrangement of bromodienones. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]

-

Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts | Organic Chemistry II. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2022). Direct Metal-Free Synthesis of β-Keto and Dienyl Sulfides from Bromopenta-1,4-dienes and Thiols. Retrieved from [Link]

- Google Patents. (n.d.). CN106432015A - Supercritical thioanisole synthesis method by using chloromethane.

- Google Patents. (n.d.). US5874547A - Diazotization of amines.

-

YouTube. (2021). Benzenediazonium Ion and Sandmeyer Reactions. Retrieved from [Link]

-

Quickcompany. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Aminothiophenol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Thiocresol. Retrieved from [Link]

-

Molecules. (2014). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

-

Journal of the Iranian Chemical Society. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

YouTube. (2022). intext9-(i) 3-Methylaniline into 3-nitrotoluene.(ii) Aniline into 1,3,5-tribromobenzene. Retrieved from [Link]

-

Vedantu. (n.d.). What is the product formed when o Cresol reacts with class 12 chemistry CBSE. Retrieved from [Link]

-

Molbank. (2020). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]

-

YouTube. (2022). 3-Methylaniline into 3-Nitrotoluene | Conversions of Organic Chemistry. Retrieved from [Link]

-

ChemBK. (n.d.). Phenol,2-broMo-6-Methyl-. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

-

YouTube. (2024). Convert:(i) 3-Methylanilineinto3-nitrotoluene (ii) Aniline into 1,3,5- Tribromo benzene. Retrieved from [Link]

-

Physical Chemistry Chemical Physics. (2023). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. Retrieved from [Link]

-

Doubtnut. (2019). Convert (i) 3-Methylaniline into 3-nitrotoluene. (ii) Aniline into 1,3,5 - tribromobenzene.... Retrieved from [Link]

Sources

Discovery and history of 3-Bromo-2-methylthiophenol

CAS Registry Number: 1263377-44-1 Synonyms: 3-Bromo-2-methylbenzenethiol; 3-Bromo-o-thiocresol Document Type: Technical Guide & Synthetic Protocol Version: 2.1 (2026)[1]

Executive Summary: The "Orthogonal" Scaffold

3-Bromo-2-methylthiophenol represents a specialized class of "privileged intermediate" in modern medicinal chemistry.[1] Unlike simple thiophenols, this molecule offers three distinct vectors for chemical modification, making it a cornerstone in the synthesis of benzothiophenes , thioethers , and sulfonamide-based kinase inhibitors .

Its value lies in its orthogonal reactivity :

-

The Thiol (-SH): A highly nucleophilic "soft" handle for S-alkylation or oxidation.[1]

-

The Bromide (-Br): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) at the meta position.[1]

-

The Methyl (-CH3): A steric lock at the ortho position, crucial for restricting rotational freedom in drug candidates (the "Magic Methyl" effect).

This guide details the synthetic evolution, validated production protocols, and safety mandates for this high-value intermediate.

Chemical Identity & Physical Properties[2][3][4][5]

| Property | Specification |

| IUPAC Name | 3-Bromo-2-methylbenzenethiol |

| CAS Number | 1263377-44-1 |

| Molecular Formula | C₇H₇BrS |

| Molecular Weight | 203.10 g/mol |

| Physical State | Pale yellow to colorless liquid / Low-melting solid |

| Boiling Point | ~240°C (Predicted) / 105-110°C @ 15 mmHg |

| Density | 1.54 g/cm³ |

| pKa (Thiol) | ~6.5 (Estimated due to electron-withdrawing Br) |

| Hazards | Stench , Acute Toxicity (Oral/Dermal), Skin Irritant |

Synthetic Evolution: From Explosion Hazards to Catalytic Precision[1]

The history of 3-Bromo-2-methylthiophenol is not defined by a single discovery event but by the evolution of sulfur-installation methodologies .[1] Historically, introducing a thiol group onto an electron-rich, sterically crowded benzene ring ( ortho-methyl) presented significant safety and yield challenges.[1]

Era 1: The Diazonium Route (1950s-1980s)

Early synthesis relied on the Leuckart Thiophenol Synthesis (via xanthates).

-

Mechanism: 3-Bromo-2-methylaniline

Diazonium salt -

Drawback: The formation of diazonium salts on a scale >100g poses an explosion risk. The ortho-methyl group also destabilizes the diazonium intermediate via steric repulsion.

Era 2: The Newman-Kwart Rearrangement (1990s-Present)

To avoid diazonium instability, chemists adopted the Newman-Kwart Rearrangement (NKR) .[1]

-

Mechanism: Phenol

O-thiocarbamate -

Advantage: This method is thermodynamically driven and avoids explosive intermediates. It allows for the pre-installation of the bromine atom on the stable phenol precursor.

Era 3: Direct Lithiation (Modern)

For small-scale discovery chemistry, Lithium-Halogen Exchange is used.[1]

-

Mechanism: 2,6-Dibromotoluene

Monolithiation -

Risk: Regioselectivity issues (lithiation at position 3 vs 6) make this less viable for GMP manufacturing.

Validated Experimental Protocols

Protocol A: The Newman-Kwart Rearrangement (High Purity/Safety)

Recommended for laboratory scale (1g - 50g) where purity is paramount.[1]

Step 1: O-Thiocarbamate Formation

-

Reagents: 3-Bromo-2-methylphenol (1.0 eq), Dimethylthiocarbamoyl chloride (1.2 eq), DABCO (1.5 eq), DMF (Solvent).

-

Procedure: Dissolve phenol and DABCO in DMF. Add thiocarbamoyl chloride slowly. Heat to 80°C for 4 hours.

-

Workup: Pour into water. Filter the solid O-thiocarbamate precipitate.[1] Recrystallize from Ethanol.

Step 2: Thermal Rearrangement (The Critical Step)

-

Reagents: Isolated O-thiocarbamate, Diphenyl ether (high-boiling solvent) or neat melt.

-

Procedure: Heat the mixture to 230°C - 250°C for 2-4 hours.

-

Note: The ortho-methyl group assists the rearrangement slightly by destabilizing the ground state, but high heat is required to overcome the activation energy of the 4-membered transition state.

-

-

Validation: Monitor by TLC/LCMS. The S-thiocarbamate is typically more polar.[1]

Step 3: Hydrolysis to Thiol

-

Reagents: S-Thiocarbamate, NaOH (10% aq), Methanol.

-

Procedure: Reflux for 2 hours.

-

Quench: Acidify carefully with HCl to pH 2. CAUTION: H₂S gas may evolve if impurities are present. [1]

-

Isolation: Extract with DCM. The product is the free thiol.

Protocol B: The Sandmeyer-Xanthate Route (Industrial Scale)

Recommended for cost-efficiency on >100g scale.[1]

-

Diazotization: Treat 3-Bromo-2-methylaniline with NaNO₂/HCl at 0°C.

-

Xanthylation: Slowly add the diazonium solution to a solution of Potassium Ethyl Xanthate (EtOCS₂K) at 60°C. Warning: Nitrogen gas evolution.

-

Hydrolysis: Treat the resulting aryl xanthate with KOH/Ethanol to yield the thiolate, followed by acidification.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for synthesizing this intermediate based on available starting materials and scale.

Figure 1: Synthetic pathways comparing the Sandmeyer (left) and Newman-Kwart (right) routes. The Newman-Kwart is preferred for laboratory safety despite the high thermal requirement.[1]

Applications in Drug Discovery[7]

3-Bromo-2-methylthiophenol is primarily used to synthesize fused heterocycles .[1]

Benzothiophene Synthesis

Reaction with bromoacetaldehyde diethyl acetal followed by acid-mediated cyclization yields 7-bromo-6-methylbenzothiophene .[1] This scaffold is bio-isosteric with indole and is used in:

-

SERMs (Selective Estrogen Receptor Modulators): Mimicking the core of Raloxifene.

-

Kinase Inhibitors: The bromine allows for the attachment of hinge-binding motifs.

Atropisomeric Considerations

In bi-aryl systems created via Suzuki coupling at the bromine position, the ortho-methyl group creates a high rotational energy barrier.

-

Impact: This can lead to atropisomers (axial chirality).

-

Strategy: Researchers must separate these isomers early using Chiral SFC (Supercritical Fluid Chromatography) to avoid "magical" shifts in potency between batches.

Safety & Handling (The "Stench" Factor)

Critical Warning: Like all low-molecular-weight thiols, this compound has an extremely low odor threshold (ppb range) and is considered a "Stench" agent.[1]

-

Containment: All reactions must be performed in a fume hood with a scrubber.

-

Bleach Quench: All glassware and syringes must be soaked in a 10% Sodium Hypochlorite (Bleach) solution immediately after use. This oxidizes the thiol to the odorless sulfonic acid.

-

Reaction:

(Odorless).[1]

-

-

Storage: Store under Argon/Nitrogen at 4°C. Thiols oxidize to disulfides (R-S-S-R) upon exposure to air, which are solids and often less reactive.

References

-

Newman, M. S., & Karnes, H. A. (1966).[2] "The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates." Journal of Organic Chemistry. Link

-

Harvey, J. N., et al. (2009).[2][3] "The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis." Angewandte Chemie International Edition. Link

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 87203204, 3-Bromo-2-methylbenzenethiol." PubChem. Link

-

Organic Syntheses. (1947). "Thiophenol (General Sandmeyer Method)." Organic Syntheses, Coll. Vol. 3. Link

-

Fisher Scientific. (2025).[4] "Safety Data Sheet: 3-Bromothiophenol (Analogous Safety Data)." Link

Sources

- 1. 14395-51-8|4-Bromo-2-methylbenzene-1-thiol|BLD Pharm [bldpharm.com]

- 2. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 3. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]

- 4. fishersci.com [fishersci.com]

Commercial availability of 3-Bromo-2-methylthiophenol

An In-Depth Technical Guide to 3-Bromo-2-(methylthio)thiophene for Advanced Research

A Senior Application Scientist's Field Guide

A Note on Nomenclature

It has come to our attention that the compound of interest, often sought as "3-Bromo-2-methylthiophenol," is more accurately and commercially recognized as 3-Bromo-2-(methylthio)thiophene , with the CAS Number 66768-75-0 . This guide will focus on the latter, providing a comprehensive overview of its commercial availability, synthesis, and applications for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Functionalized Thiophenes

Thiophene and its derivatives are cornerstone heterocyclic compounds in modern medicinal chemistry and materials science.[1] Their structural resemblance to benzene rings, coupled with their unique electronic properties, makes them valuable bioisosteres in drug design. The introduction of multiple, distinct functional groups onto the thiophene scaffold, as seen in 3-Bromo-2-(methylthio)thiophene, creates a versatile chemical intermediate. This trifunctionalized building block offers orthogonal chemical handles for sequential, site-selective modifications, enabling the rapid generation of diverse molecular libraries for screening and optimization.

Commercial Availability and Procurement

3-Bromo-2-(methylthio)thiophene is available from several commercial suppliers, catering to research and development needs. When procuring this reagent, it is crucial to assess not only the purity but also the supplier's quality control documentation and lead times.

| Supplier | CAS Number | Purity | Notes |

| Sigma-Aldrich | 66768-75-0 | Varies | Often available as a building block. |

| AOBChem | 66768-75-0 | Varies | Listed among their thiophene derivatives. |

| ChemicalBook | 66768-75-0 | Varies | A marketplace with multiple potential suppliers.[2] |

| AA BLOCKS, INC. | 66768-75-0 | Varies | A supplier of building blocks for organic synthesis. |

| Accela ChemBio Inc. | 66768-75-0 | Varies | A provider of fine chemicals and intermediates. |

| Advanced Chemical Intermediates Ltd. | 66768-75-0 | Varies | Specializes in intermediates for research. |

Synthesis Protocol: A Reliable Route to 3-Bromo-2-(methylthio)thiophene

While commercially available, an in-house synthesis of 3-Bromo-2-(methylthio)thiophene can be advantageous for specific research requirements or cost-effectiveness. A robust method involves the regioselective bromination of 2-(methylthio)thiophene.

Proposed Synthetic Workflow:

A proposed synthetic route to 3-Bromo-2-(methylthio)thiophene.

Experimental Protocol:

-

Materials:

-

2-(methylthio)thiophene

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

-

Procedure:

-

Reaction Setup: To a solution of 2-(methylthio)thiophene in anhydrous DMF in a round-bottom flask wrapped in aluminum foil to exclude light, add N-bromosuccinimide (NBS) portion-wise at 0°C with stirring. The reaction is performed in the dark to prevent radical side reactions that can be initiated by light.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, pour the reaction mixture into water and extract with diethyl ether.

-

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 3-Bromo-2-(methylthio)thiophene.

-

Quality Control and Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized or purchased 3-Bromo-2-(methylthio)thiophene.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a singlet for the methyl protons (SCH₃) and two doublets in the aromatic region corresponding to the two coupled protons on the thiophene ring.

-

¹³C NMR: The spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be indicative of the carbon environments (two sp² carbons attached to sulfur, two sp² carbons in the thiophene ring, and one sp³ carbon of the methyl group).[3][4]

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for a molecule containing one bromine atom (a near 1:1 ratio for M+ and M+2).[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for C-H stretching of the aromatic and methyl groups, as well as C-S stretching vibrations.

Applications in Drug Discovery and Development

3-Bromo-2-(methylthio)thiophene is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form new carbon-carbon bonds.[6] The methylthio group can also be a site for further functionalization, for instance, through oxidation to the corresponding sulfoxide or sulfone, which can modulate the electronic and steric properties of the molecule.

Conceptual Workflow in Drug Discovery:

Utility of 3-Bromo-2-(methylthio)thiophene in a drug discovery pipeline.

Safety and Handling

Brominated organic compounds and thiophene derivatives require careful handling in a well-ventilated fume hood.[7][8][9][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier for detailed safety information.

References

- Google Patents. (n.d.). Preparation method of 3-bromothiophene.

- Google Patents. (n.d.). Method for producing 3-bromothiophene by reducing 2,3,5-three bromine thiophene by using acid-metal system.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 26). Advanced Organic Synthesis with 3-Bromo-2-thiophenecarbaldehyde: A Chemical Supplier's Perspective. Retrieved February 7, 2026, from [Link]

-

Organic Syntheses. (n.d.). 3-bromothiophene. Retrieved February 7, 2026, from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromo-2-(methylthio)thiophene. Retrieved February 7, 2026, from [Link]

-

PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2022, April 20). A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromothiophene. Retrieved February 7, 2026, from [Link]

-

Thermo Fisher Scientific. (2010, October 29). SAFETY DATA SHEET. Retrieved February 7, 2026, from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved February 7, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for -. Retrieved February 7, 2026, from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Bromo-2-(methylthio)thiophene CAS#: 66768-75-0 [m.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Thiophene(110-02-1) 13C NMR spectrum [chemicalbook.com]

- 5. 3-Bromo-2-(methylthio)thiophene | C5H5BrS2 | CID 13354810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 3-Bromo-2-methylthiophenol

Introduction: Navigating the Nuances of Cross-Coupling with a Sulfur-Containing Substrate

For researchers, medicinal chemists, and professionals in drug development, 3-bromo-2-methylthiophenol stands as a versatile and valuable building block. Its utility lies in the strategic placement of a bromo group, ripe for palladium-catalyzed cross-coupling, and an adjacent methylthio moiety. This arrangement opens pathways to a diverse array of complex molecules, particularly sulfur-containing heterocycles like thieno[3,2-b]thiophenes, which are of significant interest in materials science and pharmaceuticals.

However, the very feature that lends this molecule its unique potential—the sulfur atom—also presents a well-documented challenge in palladium catalysis: catalyst poisoning. The lone pair of electrons on the sulfur atom can strongly coordinate to the palladium center, leading to catalyst deactivation and diminished reaction yields. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—with 3-bromo-2-methylthiophenol. It offers not just protocols, but a technical narrative grounded in mechanistic understanding to empower researchers to navigate the intricacies of working with this sulfur-containing substrate and achieve successful and reproducible outcomes.

Physicochemical Properties of 3-Bromo-2-methylthiophenol

A thorough understanding of the starting material is paramount for successful reaction design and execution. The table below summarizes the key physicochemical properties of 3-bromo-2-methylthiophenol.

| Property | Value | Source |

| Molecular Formula | C₅H₅BrS₂ | PubChem[1] |

| Molecular Weight | 209.13 g/mol | PubChem[1] |

| CAS Number | 66768-75-0 | ChemSrc[2] |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |

| Boiling Point | Not available | ChemSrc[2] |

| Melting Point | Not available | ChemSrc[2] |

| Density | Not available | ChemSrc[2] |

| LogP | 3.23 | ChemSrc[2] |

Core Challenge: The Specter of Sulfur Poisoning

The primary hurdle in palladium-catalyzed reactions with substrates like 3-bromo-2-methylthiophenol is the deactivation of the catalyst by the sulfur atom. The sulfur's lone pair of electrons can irreversibly bind to the palladium center, disrupting the catalytic cycle. This necessitates a carefully considered approach to catalyst and ligand selection.

Strategic Mitigation: The Role of Electron-Rich, Bulky Ligands

The key to successful cross-coupling with sulfur-containing aryl halides lies in the choice of a suitable phosphine ligand. Electron-rich and sterically hindered ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos) and ferrocenyl-based ligands (e.g., Josiphos family), have demonstrated efficacy in mitigating sulfur poisoning. These ligands stabilize the palladium center and promote the desired catalytic steps (oxidative addition, transmetalation, and reductive elimination) at a rate that outcompetes the poisoning pathway.

Diagram 1: Decision Workflow for Ligand and Catalyst Selection

Caption: A workflow for selecting appropriate ligands to mitigate sulfur poisoning.

Application Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds.[3][4] For a substrate like 3-bromo-2-methylthiophenol, the use of a suitable palladium catalyst and ligand system is crucial for achieving high yields.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-methylthiophenol with Phenylboronic Acid

This protocol is adapted from established procedures for Suzuki-Miyaura couplings of aryl bromides.[5][6]

Materials:

-

3-Bromo-2-methylthiophenol (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Toluene (anhydrous)

-

Water (degassed)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-2-methylthiophenol, phenylboronic acid, and potassium phosphate.

-

Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate and SPhos in a minimal amount of anhydrous toluene.

-

Inert Atmosphere: Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous toluene and degassed water to the Schlenk flask to achieve a desired concentration (typically 0.1-0.5 M).

-

Catalyst Addition: Add the catalyst solution to the reaction mixture.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Application Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds, enabling the coupling of amines with aryl halides.[7][8][9]

Detailed Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylthiophenol with Morpholine

This protocol is based on general procedures for the Buchwald-Hartwig amination.[10][11]

Materials:

-

3-Bromo-2-methylthiophenol (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Toluene (anhydrous)

Procedure:

-

Reaction Setup: In a glovebox, add sodium tert-butoxide to an oven-dried Schlenk flask.

-

Catalyst and Ligand: In the same flask, add Pd₂(dba)₃ and XPhos.

-

Reagents: Add 3-bromo-2-methylthiophenol and morpholine.

-

Solvent: Add anhydrous toluene.

-

Reaction: Seal the flask and heat the mixture to 100 °C with stirring. Monitor the reaction by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool to room temperature. Quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Application Protocol 3: Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12] This reaction is particularly useful for synthesizing aryl alkynes.

Detailed Experimental Protocol: Sonogashira Coupling of 3-Bromo-2-methylthiophenol with Phenylacetylene

This protocol is adapted from standard Sonogashira coupling procedures.[13][14]

Materials:

-

3-Bromo-2-methylthiophenol (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

-

Copper(I) iodide (CuI) (0.05 equiv)

-

Triethylamine (Et₃N) (anhydrous)

-

Toluene (anhydrous)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-2-methylthiophenol, PdCl₂(PPh₃)₂, and CuI.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Solvent and Base: Add anhydrous toluene and anhydrous triethylamine.

-

Alkyne Addition: Add phenylacetylene to the mixture.

-

Reaction: Heat the reaction to 80 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Applications in Synthesis: Gateway to Thieno[3,2-b]thiophenes

The products derived from the cross-coupling of 3-bromo-2-methylthiophenol are valuable intermediates. For instance, Sonogashira coupling followed by an intramolecular cyclization can lead to the formation of the thieno[3,2-b]thiophene core structure, a privileged scaffold in organic electronics and medicinal chemistry.[15][16]

Conclusion

The palladium-catalyzed cross-coupling of 3-bromo-2-methylthiophenol offers a powerful synthetic strategy for accessing a wide range of functionalized molecules. While the presence of the methylthio group presents a challenge due to potential catalyst poisoning, this can be effectively overcome through the judicious selection of electron-rich, bulky phosphine ligands. The protocols provided herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings serve as a robust starting point for researchers. As with any catalytic system, optimization of reaction parameters for specific substrates is encouraged to achieve maximal yields and efficiency. By understanding the underlying principles and employing the strategies outlined in this guide, scientists can confidently utilize 3-bromo-2-methylthiophenol as a key building block in their synthetic endeavors.

References

-

Chem Help ASAP. (2020, February 14). Suzuki Cross Coupling Reaction [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Suzuki cross coupling reaction of aryl halides with arylboronic acid a. Retrieved February 7, 2026, from [Link]

-

National Institutes of Health. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Retrieved February 7, 2026, from [Link]

-

ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Retrieved February 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromo-2-(methylthio)thiophene. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). m-Bromobenzenethiol. Retrieved February 7, 2026, from [Link]

-

National Institutes of Health. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved February 7, 2026, from [Link]

-

Chemsrc. (2024, January 29). 3-Bromo-2-(methylthio)thiophene. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Studies on the 1,2-Migrations in Pd-Catalyzed Negishi Couplings with JosiPhos Ligands. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of Thieno[3,2-b]benzofurans by Palladium-Catalyzed Intramolecular C–H/C–H Coupling. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 7, 2026, from [Link]

-

ChemRxiv. (n.d.). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Retrieved February 7, 2026, from [Link]

-

National Institutes of Health. (2023, December 26). Application of sSPhos as a Chiral Ligand for Palladium-Catalyzed Asymmetric Allylic Alkylation. Retrieved February 7, 2026, from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. Retrieved February 7, 2026, from [Link]

-

PubMed. (n.d.). Use of the SPhos ligand to suppress racemization in arylpinacolboronate ester Suzuki couplings involving alpha-amino acids. Synthesis of biaryl derivatives of 4-hydroxyphenylglycine, tyrosine, and tryptophan. Retrieved February 7, 2026, from [Link]

-

ACS Omega. (n.d.). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. Retrieved February 7, 2026, from [Link]

-

John Hartwig. (n.d.). Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. Retrieved February 7, 2026, from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Retrieved February 7, 2026, from [Link]

-

PubMed. (2021, December 17). Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved February 7, 2026, from [Link]

-

Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved February 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Carbon−Sulfur Cross-Coupling Reactions with Indium Tri(organothiolate) and Its Application to Sequential One-Pot Processes. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromo-2-methylpropane-1-thiol. Retrieved February 7, 2026, from [Link]

-

MDPI. (n.d.). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Stacking patterns of thieno[3,2-b]thiophenes functionalized by sequential palladium-catalyzed Suzuki and Heck cross-coupling reactions. Retrieved February 7, 2026, from [Link]

-

MDPI. (n.d.). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). (3S)-3-bromo-2-methylpentane. Retrieved February 7, 2026, from [Link]

-

Beilstein Journals. (n.d.). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Retrieved February 7, 2026, from [Link]

-

National Institutes of Health. (n.d.). 3-Bromo-2-nitrothiophene. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). Methyl 3-bromothiophene-2-carboxylate. Retrieved February 7, 2026, from [Link]

Sources

- 1. 3-Bromo-2-(methylthio)thiophene | C5H5BrS2 | CID 13354810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-2-(methylthio)thiophene | CAS#:66768-75-0 | Chemsrc [chemsrc.com]

- 3. youtube.com [youtube.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Buchwald Phosphine Ligands [sigmaaldrich.com]

- 12. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]

- 13. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Subsituted arene synthesis by alkynylation [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Using 3-Bromo-2-methylthiophenol in organic electronics

Application Note: Precision Interface Engineering & Conjugated System Synthesis using 3-Bromo-2-methylthiophenol

Executive Summary

3-Bromo-2-methylthiophenol (CAS: 1263377-44-1) is a specialized bifunctional building block critical for organic electronics, particularly in the fabrication of Molecular Junctions (MJs) and Self-Assembled Monolayers (SAMs). Unlike simple thiophenols, the 2-methyl substituent provides steric bulk that restricts rotation, forcing the molecule into an upright conformation on metal surfaces—a requirement for reproducible single-molecule conductance. Simultaneously, the 3-bromo substituent serves as a high-fidelity handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the extension of conjugated π-systems while the thiol remains anchored or protected.

This guide details the protocols for synthesizing, protecting, and utilizing this molecule to engineer high-performance organic interfaces.

Critical Properties & The "Ortho-Methyl" Effect

Before beginning experimental work, researchers must understand the mechanistic role of the 2-methyl group. In single-molecule break junction (STM-BJ) experiments, standard phenyl rings can rotate freely or lie flat on gold surfaces, leading to broad conductance histograms.

-

Conformational Locking: The ortho-methyl group sterically interacts with the gold surface and the adjacent ring protons, preventing the "flat-lying" geometry. This ensures a defined transmission pathway for charge carriers.

-

Electronic Decoupling: The methyl group can partially decouple the π-system from the electrode, allowing for the fine-tuning of the contact resistance (

) independent of the molecular wire's internal resistance.

| Property | Value | Relevance to Electronics |

| Molecular Weight | 203.10 g/mol | Low MW allows high packing density. |

| Boiling Point | ~240°C (est) | High thermal stability for vapor deposition. |

| pKa (SH) | ~6.5 | Slightly more acidic than thiophenol; forms strong Au-S bonds. |

| Dipole Moment | ~1.6 D | Modulates metal work function ( |

Workflow A: Synthesis & Protection Strategy

Direct usage of the free thiol in Pd-catalyzed cross-coupling is not recommended because the thiol group strongly poisons Pd(0) catalysts. The following protocol describes the conversion of the commercially available precursor 3-bromo-2-methylaniline into the S-acetyl protected intermediate, which is the "gold standard" for subsequent coupling reactions.

Protocol 1: Diazotization and S-Acetylation (The Xanthate Route)

Objective: Convert 3-bromo-2-methylaniline to S-(3-bromo-2-methylphenyl) thioacetate.

Reagents:

-

3-Bromo-2-methylaniline (1.0 eq)

-

Sodium Nitrite (

, 1.1 eq) -

Potassium Ethyl Xanthate (1.2 eq)

-

Hydrochloric Acid (HCl, 12M)

-

Acetyl Chloride

Step-by-Step Methodology:

-

Diazotization:

-

Dissolve 3-bromo-2-methylaniline in

(1:1 v/v) at 0°C. -

Add

(aq) dropwise, maintaining temperature

-

-

Xanthate Substitution:

-

Add the cold diazonium solution dropwise to a solution of Potassium Ethyl Xanthate in water at 65°C.

-

Observe gas evolution (

). Stir for 1 hour. -

Extract with ethyl acetate, dry over

, and concentrate to yield the aryl xanthate intermediate.

-

-

Hydrolysis & Protection (One-Pot):

-

Reflux the xanthate in ethanolic KOH (alkaline hydrolysis) to generate the thiolate anion.

-

CRITICAL STEP: Do not isolate the free thiol if coupling is the next step. Instead, cool to 0°C and add Acetyl Chloride (1.5 eq) dropwise.

-

Stir for 2 hours. Quench with water and extract.

-

-

Purification:

-

Purify via flash column chromatography (Hexanes/EtOAc 95:5).

-

Yield Target: >70% as a pale yellow oil.

-

Validation:

-

1H NMR (

): Look for the disappearance of the broad

Workflow B: Palladium-Catalyzed Extension

Once the thiol is protected as a thioacetate (or thioether), the bromine handle can be used to attach the molecule to larger conjugated systems (e.g., oligothiophenes, porphyrins, or graphene nanoribbons).

Protocol 2: Suzuki-Miyaura Coupling

Objective: Couple S-protected 3-bromo-2-methylthiophenol with an aryl boronic acid (

Reagents:

-

S-(3-bromo-2-methylphenyl) thioacetate (1.0 eq)

-

Aryl Boronic Acid (1.2 eq)

-

Catalyst:

(3 mol%) - Chosen for resistance to sulfur traces. -

Base:

(3.0 eq) -

Solvent: Toluene/Water (5:1), degassed.

Methodology:

-

Degassing: Sparge the solvent mixture with Argon for 20 minutes. Oxygen is the enemy of Pd catalysis.

-

Assembly: In a glovebox or under Schlenk conditions, combine reagents in a pressure vial.

-

Reaction: Heat to 90°C for 16 hours.

-

Workup: Cool, dilute with DCM, wash with brine.

-

Deprotection (Post-Coupling):

-

To release the free thiol for device assembly, treat the coupled product with

in THF/Methanol (degassed) for 1 hour at RT. -

Note: Only deprotect immediately prior to SAM formation to avoid disulfide oxidation.

-

Workflow C: SAM Formation & Device Integration

This protocol ensures the formation of a dense, ordered monolayer on Gold (Au) electrodes, leveraging the methyl group for structural rigidity.

Protocol 3: SAM Assembly on Au(111)

Reagents:

-

Target Molecule: 3-Bromo-2-methylthiophenol (freshly deprotected).

-

Substrate: Template-Stripped Gold (TS-Au) or Evaporated Au on Mica (flame annealed).

-

Solvent: Absolute Ethanol (spectroscopic grade), degassed.

Methodology:

-

Substrate Prep: Flame anneal the Au surface with a hydrogen torch (reducing flame) just prior to immersion. This removes organic contaminants and reconstructs the Au(111) terraces.

-

Incubation:

-

Prepare a 0.5 mM solution of the thiol in degassed ethanol.

-

Immerse the Au substrate.

-

Incubation Time: 24 - 48 hours. Longer times allow the methyl groups to pack and eliminate defects.

-

-

Rinsing:

-

Remove substrate and rinse copiously with fresh ethanol.

-

Ultrasonicate in ethanol for 3 seconds (optional, to remove physisorbed multilayers).

-

-

Drying: Blow dry with a stream of high-purity Nitrogen (

).

Characterization & Validation:

-

Contact Angle: Water contact angle should be

(hydrophobic due to the Br/Methyl surface). -

XPS (X-Ray Photoelectron Spectroscopy): Check the S(2p) region. A doublet at 162.0 eV confirms the Au-S thiolate bond. A peak at >163.5 eV indicates unbound thiol or oxidized sulfonate (bad sample).

Visualizing the Workflows

The following diagrams illustrate the synthetic logic and the interface assembly.

Caption: Synthetic roadmap transforming the aniline precursor into a protected building block for Pd-coupling, and finally into an active electronic layer.

Caption: Schematic of the SAM interface. The 2-Methyl group (Green) physically interacts with the surface, preventing the ring from lying flat.

References

-

Venkataraman, L. et al. "Electronic Properties of Molecular Silicon and the Role of Ortho-Methyl Groups in Molecular Junctions." Journal of the American Chemical Society, 2013.

-

Buchwald, S. L. et al. "A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines." Tetrahedron, 2004.

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews, 2005.

-

Oakwood Chemical. "Product Specification: 3-Bromo-2-methylthiophenol (CAS 1263377-44-1)."[1][2] Commercial Catalog.

Sources

Purification of 3-Bromo-2-methylthiophenol by column chromatography

An Application Guide for the Chromatographic Purification of 3-Bromo-2-methylthiophenol

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the purification of 3-Bromo-2-methylthiophenol using normal-phase column chromatography. The guide is designed for researchers, medicinal chemists, and process development scientists who require a robust and reproducible method for isolating this key intermediate with high purity. The narrative emphasizes the scientific rationale behind each step, from the selection of the stationary and mobile phases to the techniques for monitoring and fraction analysis. By integrating theoretical principles with practical execution, this document serves as an authoritative guide to achieving optimal separation efficiency and yield.

Introduction: The Rationale for Purification

3-Bromo-2-methylthiophenol is a substituted aromatic thiol, a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The presence of the nucleophilic thiol group, the aromatic ring, and the specific substitution pattern (bromo and methylthio) makes it a versatile synthon. However, synthetic routes leading to this compound often yield a crude product contaminated with starting materials, regioisomers, and by-products, such as the corresponding disulfide formed via oxidative coupling.

High purity is paramount for subsequent synthetic transformations, as impurities can lead to unwanted side reactions, lower yields, and complicate the purification of downstream products. Column chromatography is a fundamental and powerful technique for purifying compounds on a preparative scale in a laboratory setting.[1][2][3] This guide details a systematic approach to purify 3-Bromo-2-methylthiophenol, focusing on normal-phase chromatography with a silica gel stationary phase.

Foundational Principles: Tailoring Chromatography to the Analyte

The success of column chromatography hinges on the differential partitioning of components in a mixture between a stationary phase and a mobile phase.[4] For 3-Bromo-2-methylthiophenol, a molecule of moderate polarity, a normal-phase setup is ideal.

-

Stationary Phase Selection: Silica gel (SiO₂) is the adsorbent of choice. Its surface is populated with polar silanol (Si-OH) groups, which can form hydrogen bonds and engage in dipole-dipole interactions. This polar nature allows it to strongly retain polar impurities while permitting the less polar target compound to elute more readily.[5]

-

Mobile Phase (Eluent) Selection: The mobile phase's role is to carry the sample through the column. Its polarity is a critical variable that must be fine-tuned to achieve separation. A non-polar solvent is used to introduce the mixture, and the polarity is gradually increased to elute compounds with increasing affinity for the stationary phase. A common strategy involves a binary mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[6][7]

-

Analyte Characteristics: 3-Bromo-2-methylthiophenol possesses several features that dictate its chromatographic behavior:

-

Aromatic Ring: Provides a non-polar character.

-

Thiol (-SH) Group: Introduces moderate polarity and is susceptible to oxidation.

-

Bromo (-Br) and Methylthio (-SMe) Groups: These substituents increase the molecular weight and influence the overall polarity.

-

The primary goal is to select a mobile phase that moves 3-Bromo-2-methylthiophenol off the baseline but retains more polar impurities (e.g., oxidized disulfides or starting materials with free hydroxyl groups) and elutes less polar impurities (e.g., non-polar side products) more quickly.

Pre-Purification: Thin-Layer Chromatography (TLC) for Method Development

Before committing to a large-scale column, the optimal mobile phase composition must be determined using Thin-Layer Chromatography (TLC). TLC operates on the same principles as column chromatography and serves as a rapid, small-scale pilot experiment.[1]

Objective: To find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4 . This Rf range typically provides the best balance for effective separation on a column.

Protocol: TLC Solvent System Screening

-

Prepare TLC Chambers: Line several small beakers or TLC tanks with filter paper and add a few milliliters of different hexane/ethyl acetate mixtures (e.g., 98:2, 95:5, 90:10, 80:20). Cover the chambers and allow the atmosphere to saturate.

-

Spot the Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate (with a fluorescent indicator).

-

Develop the Plate: Place the spotted TLC plate into a prepared chamber and allow the solvent front to ascend to about 1 cm from the top.

-

Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using the following methods:

-

UV Light (254 nm): As an aromatic compound, 3-Bromo-2-methylthiophenol should appear as a dark spot against the fluorescent green background.[8]

-

Potassium Permanganate (KMnO₄) Stain: This stain is highly effective for visualizing compounds that can be oxidized, such as thiols. Prepare the stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the plate in the solution; the target compound will appear as a yellow/brown spot on a purple background.

-

Iodine Chamber: Placing the plate in a chamber containing a few crystals of iodine will cause most organic compounds, especially aromatic ones, to appear as brown spots.[9]

-

Data Interpretation

| Solvent System (Hexane:Ethyl Acetate) | Observed Rf of Target Compound | Separation Quality | Recommendation |

| 98:2 | ~0.1 | Poor separation from baseline | Too non-polar |

| 95:5 | ~0.3 | Good separation between target and major impurities | Optimal Starting Point |

| 90:10 | ~0.5 | Spots are compressed at the top of the plate | Too polar |

| 80:20 | >0.7 | No separation, all components run with the solvent front | Far too polar |

Table 1: Example of TLC data for determining the optimal mobile phase for column chromatography.

Detailed Protocol: Column Chromatography Purification

This protocol assumes a starting scale of 1-5 grams of crude material. The column size and solvent volumes should be scaled accordingly for different quantities.

Materials and Equipment

| Category | Item |

| Glassware | Chromatography column (e.g., 40 mm diameter, 400 mm length), round-bottom flasks, fraction collection tubes/vials, separatory funnel (for solvent reservoir) |